molecular formula C19H22N2O3S B11145029 2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11145029
M. Wt: 358.5 g/mol
InChI Key: NQJKCVPRTHNQQX-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that belongs to the family of benzothiophene derivatives

Preparation Methods

The synthesis of 2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the benzamido group: This step involves the reaction of the benzothiophene core with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the methoxyethyl group: This is typically done through nucleophilic substitution reactions using 2-methoxyethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and methoxyethyl groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-benzamido-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-24-12-11-20-18(23)16-14-9-5-6-10-15(14)25-19(16)21-17(22)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,20,23)(H,21,22)

InChI Key

NQJKCVPRTHNQQX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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